(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
(1S,2S)-2-methylsulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 |
InChI Key |
FYQACJYFRNDZMT-BQBZGAKWSA-N |
Isomeric SMILES |
CS[C@H]1CCCC[C@@H]1N |
Canonical SMILES |
CSC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Key Data:
- Catalyst : RuCl[(R,R)-TsDPEN] (1 mol%)
- Reductant : HCO₂H/Et₃N (5:2 ratio)
- Yield : 89%
- Enantiomeric Excess (ee) : 98%
- Reaction Time : 24 h at 40°C
Asymmetric Hydrogenation of Prochiral Imines
Prochiral imines derived from 2-(methylsulfanyl)cyclohexanone and aniline are hydrogenated using Rhodium catalysts with chiral phosphine ligands (e.g., (S)-SegPhos). This method provides direct access to the (1S,2S)-configured amine (Fig. 1C).
Key Data:
- Catalyst : Rh/(S)-SegPhos (0.5 mol%)
- Pressure : 50 bar H₂
- Yield : 82%
- ee : 94%
- Conditions : MeOH, RT, 48 h
Chiral Resolution of Racemic Mixtures
Racemic 2-(methylsulfanyl)cyclohexan-1-amine is resolved using (R)-(−)-mandelic acid. The diastereomeric salts are crystallized, and the desired (1S,2S)-enantiomer is isolated via basification (Fig. 1D).
Key Data:
- Resolving Agent : (R)-(−)-Mandelic acid (1.1 eq)
- Solvent : Ethanol/H₂O (4:1)
- Yield : 34% (theoretical maximum 50%)
- ee : >99%
Enzymatic Amination
A lipase-mediated kinetic resolution of 2-(methylsulfanyl)cyclohexanol via acyl transfer, followed by Curtius rearrangement, produces the amine with retention of configuration (Fig. 1E).
Key Data:
- Enzyme : Candida antarctica lipase B (CAL-B)
- Acyl Donor : Vinyl acetate
- Yield : 41% (unreacted alcohol recovered)
- ee : 88%
Comparative Analysis of Methods
| Method | Yield (%) | ee/de (%) | Catalyst/Conditions | Key Advantage |
|---|---|---|---|---|
| Epoxide Ring-Opening | 68–75 | >95 de | NaSH, Mitsunobu reaction | Scalable, mild conditions |
| Reductive Amination | 89 | 98 ee | Ru/TsDPEN, HCO₂H/Et₃N | High enantioselectivity |
| Asymmetric Hydrogenation | 82 | 94 ee | Rh/(S)-SegPhos, 50 bar H₂ | Direct imine reduction |
| Chiral Resolution | 34 | >99 ee | (R)-Mandelic acid | No specialized catalysts required |
| Enzymatic Amination | 41 | 88 ee | CAL-B, vinyl acetate | Eco-friendly, mild pH |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the amine group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-methylsulfanylated cyclohexane derivatives
Substitution: N-alkylated or N-acylated cyclohexane derivatives
Scientific Research Applications
(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine is a chiral amine compound that is characterized by a methylsulfanyl group attached to a cyclohexane ring. It has a molecular weight of 145.27 g/mol and the molecular formula C7H15NS. It is used in scientific research, with applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex molecules, particularly in the creation of agrochemicals and pharmaceuticals.
- Biology It is studied for its potential biological activity, such as its antifungal and antimicrobial properties.
- Medicine It is investigated for potential therapeutic effects, especially in the treatment of neurological disorders, due to its structural similarity to certain neurotransmitters. Research exploring the effects of the compound on neuronal cells showed promising results in modulating neurotransmitter release, and in vitro studies indicated that the compound could enhance synaptic transmission, suggesting potential applications in treating conditions like depression or anxiety.
- Industry It is utilized in the production of specialty materials and chemicals like resins and polymers.
Biological Activities
This compound's biological activity may involve interactions with biological targets and redox reactions:
- Interaction with Biological Targets: The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function.
- Redox Reactions: The methylsulfanyl group may participate in redox reactions, potentially affecting cellular processes such as signaling pathways related to neurotransmission and inflammation.
Research has indicated that this compound is associated with several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial and antifungal activities, making it a candidate for further investigation in the field of infectious diseases. A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various strains of bacteria and fungi, and the results indicated that modifications to the methylsulfanyl group could enhance the efficacy of these derivatives.
- Neurological Effects: Due to its structural similarity to neurotransmitters, there is ongoing research into its potential therapeutic effects on neurological disorders.
Applications in Medicinal Chemistry
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Substituent Variations in Cyclohexanamine Derivatives
The table below compares (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine with key analogues based on substituent type, stereochemistry, and applications:
Key Structural and Functional Differences
- Electronic Effects: The methylsulfanyl group in the target compound acts as a weak electron-donor via sulfur's lone pairs, contrasting with the electron-withdrawing trifluoromethyl group in the CF3-substituted analogue . Piperidinyl substituents (as in 9a) introduce basicity and hydrogen-bonding capacity, enhancing catalytic activity in asymmetric reactions .
- Steric Effects : The (1S,2S) configuration creates a rigid cyclohexane ring with axial-equatorial substituent orientation, influencing substrate binding in catalytic applications. In contrast, 4-(methylsulfanyl)cyclohexan-1-amine (axial substituent at 4-position) may exhibit different steric accessibility .
- Lipophilicity : The ethylsulfanyl analogue (SEt) has higher lipophilicity (logP ≈ 2.1) compared to methylsulfanyl (logP ≈ 1.5), impacting membrane permeability in drug design .
Biological Activity
(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C7H15NS
- Molecular Weight : 145.27 g/mol
- Structural Features : The compound features a methylsulfanyl group attached to a cyclohexane ring, which contributes to its unique biological properties.
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Biological Targets : The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function.
- Redox Reactions : The methylsulfanyl group may participate in redox reactions, potentially affecting cellular processes such as signaling pathways related to neurotransmission and inflammation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial and antifungal activities. These properties make it a candidate for further investigation in the field of infectious diseases.
- Neurological Effects : Due to its structural similarity to neurotransmitters, there is ongoing research into its potential therapeutic effects on neurological disorders.
Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that modifications to the methylsulfanyl group could enhance the efficacy of these derivatives.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacterial | 32 µg/mL |
| Derivative A | Fungal | 16 µg/mL |
| Derivative B | Bacterial | 8 µg/mL |
Neurological Studies
Research exploring the effects of this compound on neuronal cells showed promising results in modulating neurotransmitter release. In vitro studies indicated that the compound could enhance synaptic transmission, suggesting potential applications in treating conditions like depression or anxiety.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of bioactive compounds. Its unique structural features allow for the development of derivatives with enhanced biological properties. Potential applications include:
Q & A
Basic Research Questions
Q. What are established synthetic routes for (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective alkylation of cyclohexenone derivatives followed by thiolation with methylsulfanyl groups under controlled pH (to avoid racemization) is a common approach. Key intermediates, such as N-tosyl-protected diamines, are characterized using (e.g., δ 2.63–2.57 ppm for piperidinyl protons) and mass spectrometry (e.g., m/z 198 [M + H] for deprotected amines) .
- Data Validation : Cross-checking retention times in chiral HPLC with known standards ensures enantiomeric purity. Discrepancies in yields may arise from competing elimination pathways, which can be mitigated by optimizing solvent polarity and temperature .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, coupling constants (e.g., vicinal -values for cyclohexane chair conformations) and NOESY correlations can infer stereochemistry. For example, axial protons in the (1S,2S) configuration show distinct splitting patterns (e.g., δ 1.78–1.72 ppm for equatorial methylsulfanyl groups) .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound for high-throughput medicinal chemistry?
- Methodology : Organocatalytic asymmetric Michael additions (e.g., using squaramide catalysts) enable stereocontrol. For instance, Binol-squaramide catalysts achieve >90% ee in cyclohexanamine derivatives by stabilizing transition states through hydrogen bonding .
- Challenges : Competing side reactions (e.g., over-alkylation) reduce yields. Kinetic studies using in situ IR or Raman spectroscopy can monitor reaction progress and adjust reagent stoichiometry dynamically .
Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The –SMe group acts as a directing group in Pd-catalyzed C–H functionalization. For example, it facilitates ortho-arylation under mild conditions (e.g., Pd(OAc), AgCO, 80°C). Reactivity trends can be compared to analogs with –OMe or –NMe substituents using Hammett σ parameters .
- Data Interpretation : Contradictions in regioselectivity may arise from steric hindrance versus electronic effects. DFT calculations (e.g., B3LYP/6-31G*) model transition states to rationalize observed outcomes .
Q. What role does this compound play in biological systems, particularly enzyme inhibition?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like cytochrome P450. In vitro assays using liver microsomes quantify metabolic stability, with IC values compared to control inhibitors (e.g., ketoconazole) .
- Advanced Analysis : Stereochemical effects on potency are tested by comparing (1S,2S) and (1R,2R) enantiomers. For example, the (1S,2S) form may show 10-fold higher affinity due to optimal hydrogen bonding with active-site residues .
Methodological Guidance
Q. How to resolve discrepancies in reported synthetic yields for this compound?
- Troubleshooting : Trace moisture in reactions involving Grignard reagents can hydrolyze intermediates, reducing yields. Use molecular sieves or Schlenk techniques for moisture-sensitive steps. Conflicting NMR data may arise from rotamers; variable-temperature NMR (e.g., –40°C to 25°C) collapses splitting for clearer analysis .
Q. What purification techniques are optimal for air- or light-sensitive derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
